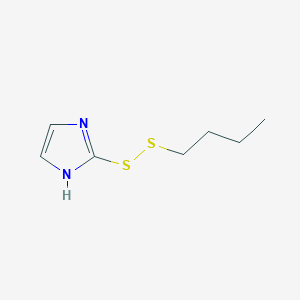

n-Butyl 2-imidazolyl disulfide

Description

Structure

3D Structure

Properties

CAS No. |

141400-57-9 |

|---|---|

Molecular Formula |

C7H12N2S2 |

Molecular Weight |

188.3 g/mol |

IUPAC Name |

2-(butyldisulfanyl)-1H-imidazole |

InChI |

InChI=1S/C7H12N2S2/c1-2-3-6-10-11-7-8-4-5-9-7/h4-5H,2-3,6H2,1H3,(H,8,9) |

InChI Key |

SBXVGBRRYUGRRZ-UHFFFAOYSA-N |

SMILES |

CCCCSSC1=NC=CN1 |

Canonical SMILES |

CCCCSSC1=NC=CN1 |

Other CAS No. |

141400-57-9 |

Synonyms |

III-2 disulfide n-butyl 2-imidazolyl disulfide |

Origin of Product |

United States |

Synthetic Methodologies for N Butyl 2 Imidazolyl Disulfide and Analogues

General Principles of Disulfide Bond Formation

The construction of a disulfide bond (S-S) is a cornerstone of organic sulfur chemistry. This linkage can be formed through two primary mechanistic pathways: the direct oxidation of thiol groups or the exchange between a thiol and an existing disulfide.

Oxidative Coupling Reactions of Thiols

The most direct route to a disulfide is the oxidation of two thiol (-SH) molecules. This process involves the removal of two hydrogen atoms and the formation of a new sulfur-sulfur bond. A wide array of oxidizing agents can accomplish this transformation, ranging from simple halogens to more complex organic and inorganic reagents. biolmolchem.com The reaction can proceed through different mechanisms, including two-electron or one-electron pathways, depending on the oxidant used. researchgate.net

Two-electron oxidation is a common pathway where the thiol is converted to an intermediate such as a sulfenic acid (RSOH) or a sulfenyl halide (RSX). These intermediates are highly reactive and will readily react with another thiol molecule to yield the final disulfide product. researchgate.net One-electron oxidation, conversely, generates thiyl radicals (RS•). The subsequent combination of two thiyl radicals results in the formation of the disulfide bond. researchgate.net Various reagents and conditions, including transition metal catalysts, electrochemistry, and photochemistry, can be used to generate these reactive intermediates. nih.gov

Common oxidizing agents used in laboratory and industrial settings include:

Hydrogen peroxide (H₂O₂)

Iodine (I₂) researchgate.net

Dimethyl sulfoxide (B87167) (DMSO) biolmolchem.com

Air/Oxygen, often with a catalyst biolmolchem.com

The choice of oxidant is critical to avoid over-oxidation, where the disulfide is further oxidized to species like thiosulfinates, thiosulfonates, or sulfonic acids. biolmolchem.com

Thiol-Disulfide Exchange Mechanisms

Thiol-disulfide exchange is a fundamental reaction in which the thiol group of one molecule attacks a disulfide bond of another. This process results in the formation of a new disulfide and a new thiol. The reaction is typically initiated by a thiolate anion (RS⁻), which acts as the active nucleophile, attacking one of the sulfur atoms of the disulfide bond in a classic Sₙ2-type mechanism. researchgate.netresearchgate.net This attack proceeds through a trigonal bipyramidal transition state, leading to the cleavage of the original S-S bond and the formation of a new one. researchgate.net

The kinetics and equilibrium of this exchange are heavily influenced by factors such as the pKa of the participating thiols and the stability of the resulting disulfide bond. rsc.org Thiolate anions are more potent nucleophiles than their corresponding protonated thiols, so the reaction rate is generally dependent on pH. researchgate.netrsc.org This exchange mechanism is the basis for many biological processes involving disulfide bonds and is also exploited in synthetic chemistry for the controlled formation of unsymmetrical disulfides. researchgate.netnih.gov

Specific Synthetic Approaches to n-Butyl 2-Imidazolyl Disulfide

The synthesis of an unsymmetrical disulfide like this compound requires methods that can selectively couple n-butanethiol with a 2-mercaptoimidazole (B184291) derivative, while minimizing the formation of the symmetrical side products, dibutyl disulfide and di(2-imidazolyl) disulfide.

Strategies Involving 2-Mercaptoimidazole Derivatives

The primary precursor for the imidazole (B134444) portion of the target molecule is 2-mercaptoimidazole, also known as imidazole-2-thiol. A common synthesis for this precursor involves the reaction of aminoacetaldehyde dimethylacetal with potassium thiocyanate (B1210189) in the presence of hydrochloric acid. The mixture is heated to drive the cyclization and formation of the imidazole-2-thiol product. chemicalbook.com

Once 2-mercaptoimidazole is obtained, a key strategy for forming an unsymmetrical disulfide is to convert it into a more reactive intermediate that can be selectively attacked by another thiol. One effective method involves the generation of a sulfenyl chloride. For instance, symmetrical di(2-imidazolyl) disulfide can be reacted with an agent like sulfuryl chloride (SO₂Cl₂) to cleave the disulfide bond and form 2-imidazolylsulfenyl chloride. nih.govnih.gov This highly electrophilic intermediate can then be reacted with n-butanethiol, which acts as a nucleophile, to form the desired this compound with high selectivity. nih.gov

This two-step sequence can be summarized as:

Im-S-S-Im + SO₂Cl₂ → 2 Im-S-Cl

Im-S-Cl + n-Bu-SH → Im-S-S-Bu + HCl

Where "Im" represents the 2-imidazolyl group and "n-Bu" represents the n-butyl group.

Application of Oxidizing Agents in Disulfide Synthesis

Direct oxidative cross-coupling of n-butanethiol and 2-mercaptoimidazole using a standard oxidizing agent is also a potential route. However, this approach often leads to a statistical mixture of three products: the desired unsymmetrical disulfide and the two corresponding symmetrical disulfides.

| Product Name | Structure | Formation |

| This compound | Im-S-S-Bu | Cross-coupling |

| Dibutyl disulfide | Bu-S-S-Bu | Homo-coupling |

| Di(2-imidazolyl) disulfide | Im-S-S-Im | Homo-coupling |

To achieve selectivity, specific reaction conditions and oxidizing agents are necessary. Reagents such as iodine or a combination of dimethyl sulfoxide (DMSO) and hydroiodic acid (HI) are effective for thiol oxidation. biolmolchem.comresearchgate.net For example, iodine in wet acetonitrile (B52724) has been shown to be a rapid and efficient system for converting various thiols, including n-butanethiol, into their corresponding disulfides. researchgate.net While effective for homo-coupling, achieving selective cross-coupling requires careful control over reaction conditions, such as the sequential addition of reagents.

Advanced Methods for Unsymmetrical Disulfide Synthesis Relevant to this compound

To overcome the challenge of statistical product mixtures in oxidative cross-coupling, several advanced methodologies have been developed. These methods are highly relevant for the efficient synthesis of this compound.

One powerful technique involves the sequential addition of the two different thiols to a reactive oxidizing agent. For example, a method using bromodimethylsulfonium bromide allows for the controlled synthesis of unsymmetrical disulfides. In this process, the first thiol (e.g., 2-mercaptoimidazole) is added to the reagent, leading to rapid oxidation and formation of a reactive intermediate. The second thiol (n-butanethiol) is then added, which couples with the intermediate to form the unsymmetrical product, effectively inhibiting the formation of symmetrical by-products. rsc.org

Another advanced strategy is based on the concept of "umpolung," or the reversal of polarity. In this approach, a typically nucleophilic sulfur atom is converted into an electrophilic species. This can be achieved by generating a sulfenium ion (RS⁺) from one of the thiol partners in situ. chemistryviews.org For instance, an electron-rich thiol can be selectively converted to a stable sulfenium ion, which then readily reacts with a second, different thiol to form the unsymmetrical disulfide bond under mild, metal-free conditions. chemistryviews.org

Furthermore, methods have been developed that use activating agents to facilitate the selective coupling. The reaction of a thiol with 1-chlorobenzotriazole (B28376) (BtCl) generates a benzotriazolated thiol intermediate (RS-Bt). This stable intermediate does not readily self-couple but will react efficiently with a second thiol in a one-pot sequence to yield the unsymmetrical disulfide, avoiding the need for harsh oxidizing agents. researchgate.net

Electrochemical Activation Protocols

Electrochemical synthesis provides a powerful and environmentally friendly alternative for the formation of disulfide bonds. This method avoids the need for chemical oxidants, often leading to cleaner reactions and easier purification. The core principle involves the anodic oxidation of thiols to form a disulfide linkage.

In the context of synthesizing this compound, an electrochemical approach would likely involve the oxidation of 2-mercaptoimidazole and n-butanethiol. The reaction proceeds through the formation of thiyl radicals at the electrode surface, which then couple to form the disulfide bond. To favor the formation of the asymmetrical disulfide, a controlled potential electrolysis would be necessary, potentially with one of the thiol precursors introduced gradually.

Detailed Research Findings:

Research on the electrochemical synthesis of disulfides has demonstrated the viability of this method for a variety of thiol-containing compounds, including those with heterocyclic moieties. researchgate.netnih.gov Studies have shown that by carefully controlling the electrode potential, it is possible to selectively oxidize thiols and promote the formation of either symmetrical or asymmetrical disulfides. researchgate.net The choice of electrode material and solvent system is crucial for optimizing the reaction yield and selectivity. Common electrode materials include platinum and glassy carbon, while solvents are typically polar aprotics like acetonitrile or alcohols, often with a supporting electrolyte. nih.gov

Mechanistic studies, often employing techniques like cyclic voltammetry, have elucidated the pathway of disulfide bond formation, confirming the involvement of radical intermediates. nih.gov For the synthesis of analogues, this method can be adapted by using different alkyl or aryl thiols in place of n-butanethiol, or by starting with substituted 2-mercaptoimidazole derivatives.

Table 1: Representative Conditions for Electrochemical Synthesis of Asymmetrical Disulfides

| Parameter | Condition |

| Starting Materials | 2-Mercaptoimidazole, n-Butanethiol |

| Electrode Material | Platinum or Glassy Carbon |

| Solvent | Acetonitrile or Methanol |

| Supporting Electrolyte | Lithium Perchlorate or Tetrabutylammonium Tetrafluoroborate |

| Technique | Controlled Potential Electrolysis |

| Potential | Optimized based on cyclic voltammetry of starting thiols |

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, significantly reducing reaction times and often improving yields compared to conventional heating methods. unito.itrsc.org This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, leading to rapid and uniform heating of the reaction mixture.

For the synthesis of this compound and its analogues, a microwave-assisted approach could involve the reaction of a 2-imidazolyl-containing precursor with an appropriate sulfur-transfer reagent or the direct coupling of 2-mercaptoimidazole with an n-butyl derivative. Microwave irradiation can facilitate reactions that are sluggish under conventional heating, such as the synthesis of substituted imidazole and benzimidazole (B57391) derivatives. arkat-usa.orgnih.govmdpi.com

Detailed Research Findings:

Studies on microwave-assisted synthesis of heterocyclic compounds have shown that this method is highly effective for a wide range of reactions, including the formation of C-S bonds. researchgate.net For instance, the alkylation of 2-mercaptobenzimidazole (B194830) derivatives has been successfully carried out under microwave irradiation in solventless conditions using solid supports like silica (B1680970) gel or alumina. researchgate.net This approach offers a green chemistry alternative by minimizing the use of volatile organic solvents.

The synthesis of various imidazole derivatives has also been achieved using microwave energy, often resulting in higher yields and shorter reaction times compared to traditional methods. nih.gov By adapting these methodologies, one could envision a microwave-promoted synthesis of this compound. For example, a possible route could involve the reaction of 2-chloroimidazole with n-butylthiol in the presence of a base under microwave irradiation.

Table 2: Typical Conditions for Microwave-Assisted Synthesis of Heterocyclic Thioethers and Disulfides

| Parameter | Condition |

| Starting Materials | 2-Mercaptoimidazole derivative, Alkyl halide |

| Solvent | Toluene, or solvent-free on solid support (e.g., silica gel) |

| Catalyst/Base | Potassium Carbonate or other suitable base |

| Microwave Power | 100-300 W |

| Temperature | 80-150 °C |

| Reaction Time | 5-30 minutes |

Advanced Spectroscopic Characterization of N Butyl 2 Imidazolyl Disulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of n-butyl 2-imidazolyl disulfide, distinct signals corresponding to the protons of the n-butyl group and the imidazole (B134444) ring are expected.

n-Butyl Group: The n-butyl chain would give rise to four distinct signals:

A triplet corresponding to the terminal methyl (CH₃) protons, typically found in the upfield region around 0.9 ppm.

A sextet for the adjacent methylene (B1212753) (CH₂) protons, expected around 1.4 ppm.

A quintet for the next methylene (CH₂) group, anticipated around 1.7 ppm.

A triplet for the methylene (CH₂) group directly attached to the sulfur atom, which would be deshielded and appear further downfield, likely in the range of 2.9-3.1 ppm.

Imidazole Ring: The imidazole ring protons would show signals in the aromatic region (typically 7.0-8.0 ppm). The two equivalent protons at the 4 and 5 positions would likely appear as a single signal, while the N-H proton would be a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~0.9 | Triplet | 3H | CH₃ |

| ~1.4 | Sextet | 2H | CH₃-CH₂ |

| ~1.7 | Quintet | 2H | CH₃-CH₂-CH₂ |

| ~3.0 | Triplet | 2H | S-CH₂ |

| ~7.2 | Singlet | 2H | Imidazole C4-H, C5-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, one would expect to observe six distinct carbon signals.

n-Butyl Group: The four carbons of the butyl group would be resolved, with the carbon attached to the sulfur (S-CH₂) appearing most downfield (~40-50 ppm) due to the electronegativity of the sulfur atom. The terminal methyl carbon would be the most upfield signal (~13 ppm).

Imidazole Ring: The imidazole ring would show two signals. The C2 carbon, attached to the disulfide bridge, would be significantly downfield due to its connection to two electronegative atoms (sulfur and nitrogen). The equivalent C4 and C5 carbons would appear at a chemical shift typical for aromatic heterocycles.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~13 | C H₃ |

| ~22 | CH₃-C H₂ |

| ~31 | CH₃-CH₂-C H₂ |

| ~45 | S-C H₂ |

| ~120 | Imidazole C 4, C 5 |

Vibrational Spectroscopy for Molecular Structure and Conformation

Vibrational spectroscopy techniques, such as FTIR and Matrix Isolation IR, are powerful for identifying functional groups and studying molecular conformation by probing the vibrational modes of molecules.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ would be characteristic of the N-H stretching vibration of the imidazole ring.

C-H Stretch: Aliphatic C-H stretching vibrations from the n-butyl group would appear in the 2850-2960 cm⁻¹ region. Aromatic C-H stretching from the imidazole ring would be observed around 3000-3100 cm⁻¹.

C=N and C=C Stretch: Stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected in the 1450-1600 cm⁻¹ region.

S-S Stretch: The disulfide bond (S-S) stretching vibration is typically weak and appears in the 400-550 cm⁻¹ region of the far-infrared spectrum.

Table 3: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100-3300 | N-H Stretch (Imidazole) |

| 2850-2960 | C-H Stretch (Aliphatic) |

| 1450-1600 | C=N / C=C Stretch (Imidazole Ring) |

Matrix Isolation Infrared Spectroscopy for Conformational Studies

Matrix isolation infrared spectroscopy is a technique used to study molecules in a non-interacting environment, typically a frozen inert gas matrix at cryogenic temperatures. This method is particularly useful for studying the different conformations (rotational isomers) of a molecule. For this compound, this technique could be employed to investigate the rotational isomers arising from rotations around the C-C and C-S bonds of the n-butyl chain and the S-S disulfide bond. A study on n-butyl imidazole has shown that multiple conformers can be trapped and identified using this technique, with theoretical DFT computations aiding in the assignment of vibrational frequencies to specific conformers rsc.org. A similar approach would be highly valuable for elucidating the conformational landscape of this compound, providing insights into its flexibility and preferred shapes at low temperatures.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) or electrospray ionization (ESI) could be used.

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Key fragmentation patterns would likely involve the cleavage of the disulfide bond, which is often a favored fragmentation pathway for disulfides. This would result in fragment ions corresponding to the n-butylthio radical and the 2-imidazolylthio radical. Further fragmentation of the n-butyl chain would also be anticipated. High-resolution mass spectrometry (HRMS) would allow for the determination of the precise molecular formula, confirming the elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of precision, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. This capability is crucial for the unambiguous identification of novel compounds and for confirming the identity of synthesized molecules.

For this compound, HRMS would provide a highly accurate mass measurement of its molecular ion. This experimental mass can then be compared to the theoretical exact mass calculated from the elemental formula (C₇H₁₂N₂S₂). The close agreement between the experimental and theoretical masses, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental composition.

| Isotopologue | Elemental Formula | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| M | C₇H₁₂N₂S₂ | 188.0442 | 100.00 |

| M+1 | C₆¹³CH₁₂N₂S₂ | 189.0475 | 8.09 |

| M+2 | C₇H₁₂N₂S³⁴S |

The table above presents the theoretical exact masses and relative abundances of the major isotopologues of this compound. The high-resolution mass spectrometer would be able to resolve these distinct isotopic peaks, further confirming the elemental composition of the compound.

Fragmentation Pattern Analysis in Mass Spectrometry

Mass spectrometry not only provides information about the molecular weight and elemental composition of a compound but also offers insights into its structure through the analysis of its fragmentation pattern. When the molecular ion of a compound is subjected to fragmentation, it breaks down into smaller, characteristic fragment ions. The pattern of these fragments is often unique to a specific molecule and can be used to deduce its connectivity.

The fragmentation of unsymmetrical disulfides is influenced by the different alkyl groups attached to the sulfur atoms. cdnsciencepub.com For this compound, the primary fragmentation pathways are expected to involve cleavage of the S-S bond, the C-S bonds, and intramolecular hydrogen rearrangements.

A significant fragmentation pathway for aliphatic disulfides involves the elimination of a neutral alkene molecule. cdnsciencepub.com In the case of this compound, this could involve the loss of butene from the butyl group. Cleavage of the carbon-sulfur bond can lead to the formation of hydrocarbon ions and ions containing the sulfur atom. cdnsciencepub.com

| Fragment Ion | Proposed Structure | m/z (Nominal) | Fragmentation Pathway |

|---|---|---|---|

| [C₄H₉S]⁺ | Butylthio cation | 89 | Cleavage of the S-S bond |

| [C₃H₅N₂S]⁺ | 2-Imidazolylthio cation | 99 | Cleavage of the S-S bond |

| [C₄H₉]⁺ | Butyl cation | 57 | Cleavage of the C-S bond |

| [C₃H₃N₂S]⁺ | Thioimidazolium cation | 99 | Cleavage of the C-S bond and rearrangement |

| [M - C₄H₈]⁺· | Radical cation after butene loss | 132 | Intramolecular hydrogen transfer and elimination |

The analysis of these characteristic fragment ions would allow for the confirmation of the presence of both the n-butyl group and the 2-imidazolyl disulfide moiety within the molecule.

X-ray Diffraction Analysis of Related Imidazolyl Disulfide Structures

Single Crystal X-ray Crystallography for Solid-State Structures

Single-crystal X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule in the solid state.

While the specific crystal structure of this compound is not available in the cited literature, analysis of related imidazole derivatives provides valuable insights into the expected structural features. Studies on compounds such as 2-n-butyl-5-chloro-3H-imidazole-4-carbaldehyde and 2-n-butyl-4-chloro-1-[(2'-cyanobiphenyl-4-yl)methyl]-5-hydroxymethyl imidazole reveal key structural aspects of the n-butyl and imidazole groups. researchgate.netcore.ac.uk

In these structures, the imidazole ring is typically planar. researchgate.netcore.ac.uk The n-butyl group can adopt different conformations, such as a bent or an extended conformation, depending on the crystal packing forces and intermolecular interactions. researchgate.netcore.ac.uk For instance, in 2-n-butyl-5-chloro-3H-imidazole-4-carbaldehyde, the n-butyl chain has a bent conformation, while in 2-n-butyl-4-chloro-1-[(2'-cyanobiphenyl-4-yl)methyl]-5-hydroxymethyl imidazole, it is in an extended conformation. core.ac.uk

Intermolecular interactions, such as hydrogen bonds and van der Waals forces, play a significant role in stabilizing the crystal lattice. researchgate.net In related imidazole structures, N-H···N and O-H···N type hydrogen bonds are commonly observed. researchgate.net

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde | Monoclinic | P2₁/c | Planar imidazole ring, bent conformation of the n-butyl group. | researchgate.net |

| 2-n-Butyl-4-chloro-1-[(2'-cyanobiphenyl-4-yl)methyl]-5-hydroxymethyl imidazole | Triclinic | P-1 | Planar imidazole ring, extended conformation of the n-butyl group. | researchgate.net |

| tert-Butyl 2-(1H-imidazol-1-yl)acetate | Monoclinic | P2₁/n | The imidazole ring and the acetate (B1210297) plane are nearly perpendicular. Molecules form centrosymmetric dimers via C-H···O hydrogen bonds. | nih.gov |

Mechanistic Investigations of N Butyl 2 Imidazolyl Disulfide Reactivity

Redox Chemistry of the Disulfide Bond in n-Butyl 2-imidazolyl disulfide

The disulfide bond is a pivotal functional group that governs the reactivity of this compound. Its ability to undergo redox reactions is fundamental to its biological and chemical interactions.

The disulfide bond in this compound can be readily reduced to its constituent thiols: n-butanethiol and 2-mercaptoimidazole (B184291). This interconversion is a classic example of a thiol-disulfide exchange reaction. In a biological context, this reduction can be facilitated by endogenous reducing agents such as glutathione (B108866) (GSH). The reaction proceeds via nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond, leading to the formation of a mixed disulfide and the release of one of the thiols. A subsequent reaction then releases the second thiol and results in the oxidized form of the reducing agent.

Conversely, the thiol forms can be oxidized to regenerate the disulfide bond. This process is crucial for many biological signaling pathways and is often mediated by reactive oxygen species or enzymatic systems.

Thiol-disulfide exchange reactions are fundamental to the biological activity of disulfides like this compound. The key nucleophile in these reactions is the thiolate anion (RS⁻), which is the deprotonated form of a thiol. The concentration of the thiolate anion is dependent on the pKa of the thiol and the pH of the surrounding environment.

The thiolate anion initiates the exchange by attacking one of the sulfur atoms of the disulfide bond in this compound. This nucleophilic attack results in the cleavage of the S-S bond and the formation of a new disulfide bond, along with the release of a new thiolate anion. This process is a series of reversible SN2 reactions at the sulfur atom. The reactivity of this compound in these exchange reactions is influenced by the stability of the leaving group and the accessibility of the disulfide bond to the attacking thiolate.

Interactions with Biological Redox Systems

The biological effects of this compound are largely mediated through its interactions with cellular redox systems, particularly the thioredoxin system.

This compound has been identified as a competitive inhibitor of human thioredoxin reductase (TrxR). nih.govnih.gov Thioredoxin reductase is a key enzyme in the thioredoxin system, responsible for maintaining the reduced state of thioredoxin.

Studies have shown that this compound acts as a competitive inhibitor with respect to the substrate 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for reduction by human placental thioredoxin reductase. nih.gov The inhibition is, however, noncompetitive with respect to the cofactor NADPH. nih.gov This suggests that the disulfide binds to the active site of the enzyme where the disulfide substrate would normally bind. The inhibition constant (Ki) for this compound against human placental thioredoxin reductase has been determined to be 3.3 µM. nih.govnih.gov

Furthermore, this compound is not a suicide substrate inhibitor of TrxR. nih.gov It is, in fact, metabolized by the enzyme, albeit at a slower rate than the standard substrate DTNB. nih.gov This indicates that the enzyme can reduce the disulfide bond of this compound.

| Compound | Target Enzyme | Inhibition Type | Substrate | Ki Value (µM) |

|---|---|---|---|---|

| This compound | Human Placental Thioredoxin Reductase | Competitive | DTNB | 3.3 |

This compound also interacts directly with human thioredoxin (hTrx), a small redox-active protein.

The interaction of this compound with hTrx involves the reversible thioalkylation of its catalytic cysteine residues. nih.gov The active site of hTrx contains two vicinal cysteine residues, Cys32 and Cys35, which are essential for its disulfide reductase activity.

This compound can react with the reduced, active form of hTrx, where the cysteine residues are in their thiol state. The reaction proceeds through a disulfide exchange mechanism, resulting in the formation of a mixed disulfide between one of the catalytic cysteines of hTrx and the n-butylthiol or 2-mercaptoimidazole moiety of the disulfide. This modification of the active site cysteines inhibits the ability of hTrx to reduce its target proteins. This thioalkylation is reversible, as the mixed disulfide can be reduced by other thiol-containing molecules. The reversibility of this interaction is a key aspect of its mechanism of action. Studies using a mutant hTrx, in which both Cys32 and Cys35 were replaced by serine, showed no thioalkylation, confirming that the catalytic site cysteines are the targets of this modification. nih.gov

Mechanisms of Interaction with Thioredoxin (hTrx)

Irreversible Inactivation via Specific Cysteine Modification

The mechanism by which this compound and related compounds exert their biological effects often involves the specific modification of cysteine residues within proteins. A closely related compound, 2-[(1-methylpropyl)dithio]-1H-imidazole (IV-2), has been shown to inhibit protein function through the oxidation of cysteine residues. nih.gov This interaction is a form of thiol-disulfide exchange, a fundamental reaction in biochemistry.

The process is initiated by the nucleophilic attack of a deprotonated cysteine residue (a thiolate anion, Cys-S⁻) on one of the sulfur atoms of the this compound molecule. This attack results in the heterolytic cleavage of the disulfide bond. A new, mixed disulfide bond is formed between the protein's cysteine residue and the butylthio group, while the 2-mercaptoimidazole moiety is released as the leaving group.

The reaction can be depicted as follows: Protein-Cys-S⁻ + Bu-S-S-Imidazolyl → Protein-Cys-S-S-Bu + ⁻S-Imidazolyl

This modification can lead to a loss of protein function, as observed in the inhibition of tubulin polymerization, where cysteine oxidation prevents the formation of microtubules. nih.gov While thiol-disulfide exchange reactions are chemically reversible, the inactivation of the target protein can be considered functionally irreversible in a cellular context. This is because the local environment, the continuous presence of the disulfide agent, or the low availability of reducing agents capable of reversing the modification (like reduced glutathione) can prevent the restoration of the protein's native state. The modification of critical cysteine residues, particularly within enzyme active sites or regions essential for protein conformation, leads to potent and lasting inhibition of protein function. nih.gov

Reactivity with Reduced Glutathione (GSH)

Reduced glutathione (GSH) is a critical tripeptide thiol in maintaining cellular redox homeostasis. This compound reacts readily with GSH, leading to its depletion and a subsequent disruption of the cell's redox state. nih.gov This reaction proceeds via the same thiol-disulfide exchange mechanism described for cysteine modification.

The thiol group of GSH attacks the disulfide bond of this compound, resulting in the formation of a mixed disulfide between glutathione and the butyl group (GSS-Bu) and the release of 2-mercaptoimidazole.

The reaction is as follows: GSH + Bu-S-S-Imidazolyl → GSS-Bu + HS-Imidazolyl

This depletion of the cellular pool of reduced glutathione has significant consequences. It disrupts the balance between reduced and oxidized glutathione (GSH/GSSG), leading to oxidative stress. Studies on EMT6 mammary tumor cells have demonstrated that exposure to this compound causes a significant depletion of both nonprotein (primarily GSH) and protein thiols. nih.gov This disruption of redox balance and inhibition of critical enzymes can perturb calcium homeostasis and affect cell signaling pathways. nih.gov

| Condition | Effect on Nonprotein Thiols (e.g., GSH) | Effect on Protein Thiols | Reference |

|---|---|---|---|

| Aerobic Exposure | Depletion | Depletion | nih.gov |

| Hypoxic Conditions | Depletion (less than under aerobic conditions) | Not specified | nih.gov |

Disulfide Bond Cleavage and Metathesis Reactions

Homolytic and Heterolytic Cleavage Pathways

The disulfide bond (S-S) is a covalent bond that can be cleaved through two primary pathways: homolytic and heterolytic cleavage. wikipedia.orgpressbooks.pub

Homolytic cleavage (homolysis) involves the equal division of the two electrons in the S-S bond between the two sulfur atoms. This process, typically initiated by energy input such as heat or UV light, results in the formation of two sulfur-centered radicals (thiyl radicals). pressbooks.pubchemistrysteps.com For an unsymmetrical disulfide like this compound, homolysis would yield a butylthiyl radical (Bu-S•) and a 2-imidazolylthiyl radical (Imidazolyl-S•).

Bu-S-S-Imidazolyl --(heat/light)--> Bu-S• + •S-Imidazolyl

Heterolytic cleavage (heterolysis) involves an unequal division of the bonding electrons. The bond breaks in a way that one fragment retains the entire pair of electrons, resulting in the formation of a cation and an anion. wikipedia.orgpressbooks.pub In the context of disulfide chemistry, heterolytic cleavage is most often facilitated by the attack of a nucleophile or an electrophile. nih.gov For instance, the reaction with a biological thiol like cysteine or glutathione, as discussed previously, is a classic example of heterolytic cleavage initiated by a nucleophile (the thiolate anion). The thiolate attacks one sulfur atom, cleaving the S-S bond and taking the butylthio group with it, while the imidazolethio group leaves as an anion. This nucleophile-mediated heterolytic pathway is the predominant mechanism for the biological reactivity of this compound. nih.govnih.gov

S-S/E-E (E = S, Se) Bond Metathesis in Related Systems

Disulfide metathesis, or disulfide exchange, is a reaction in which the disulfide bonds of two separate molecules are broken and reformed to create new disulfide molecules. researchgate.netpnas.org This exchange can be initiated through various mechanisms, including thiolate-mediated (heterolytic) pathways or radical-mediated (homolytic) pathways. pnas.org Disulfide metathesis is a key process in dynamic covalent chemistry and is utilized in the development of self-healing materials and for protein folding. researchgate.netnih.gov

The substitution of sulfur (S) with its heavier chalcogen counterpart, selenium (Se), to form diselenide (Se-Se) bonds introduces different chemical properties relevant to metathesis reactions. While diselenide bonds are more resistant to reduction than disulfide bonds, they are more prone to metathesis. jst.go.jpjst.go.jp This is attributed to the lower bond dissociation energy of the Se-Se bond compared to the S-S bond. jst.go.jp Consequently, diselenide metathesis can be induced under milder conditions, such as irradiation with visible light, whereas disulfide exchange often requires UV light or other initiators. nih.govnih.gov The reaction is fast, clean, and proceeds without decomposition of the parent molecules, making diselenide bonds valuable in designing dynamic peptide and polymer systems. nih.govnih.gov

| Property | Disulfide (S-S) | Diselenide (Se-Se) | Reference |

|---|---|---|---|

| Bond Dissociation Energy | ~240 kJ/mol | ~172 kJ/mol | jst.go.jp |

| Redox Potential | -215 mV | -381 mV | rsc.org |

| Susceptibility to Metathesis | Lower | Higher | jst.go.jp |

| Conditions for Light-Induced Metathesis | UV light | Visible light | nih.gov |

Computational Chemistry and Theoretical Studies of N Butyl 2 Imidazolyl Disulfide

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular geometries, vibrational frequencies, and other properties of molecules. For n-butyl 2-imidazolyl disulfide, DFT allows for a detailed understanding of its conformational preferences and the nature of its chemical bonds.

The calculations, supported by matrix isolation infrared spectroscopy, determined that the global minimum energy structure corresponds to the tg(±)tt conformer. nih.gov The other conformers are higher in energy. The relative energies of these conformers provide insight into the probability of their existence at a given temperature. Natural Bond Orbital (NBO) analysis is also employed to understand the underlying electronic interactions, such as hyperconjugation, that stabilize certain conformations over others. nih.gov

| Conformer Structure | Relative Energy (kcal/mol) |

|---|---|

| tg(±)tt | 0.00 |

| tg(±)g(∓)t | 0.55 |

| tg(±)g(±)t | 0.60 |

| tg(±)tg(±) | 0.90 |

| tg(±)tg(∓) | 1.00 |

| tg(±)g(∓)g(∓) | 1.10 |

| tg(±)g(±)g(±) | 1.15 |

| tg(±)g(∓)g(±) | 1.60 |

| tg(±)g(±)g(∓) | 1.80 |

While specific studies characterizing the transition states for the reactions of this compound are not extensively documented, the principles can be understood from related systems. For the conformational changes within the n-butyl imidazole moiety itself, DFT calculations have been used to map the potential energy surface and identify the transition state structures connecting the higher-energy conformers to the global minimum. The energy barriers for these conformational inter-conversions were found to be low, approximately 2 kcal/mol, indicating that the n-butyl chain is highly flexible at room temperature. nih.gov

For the characteristic reactions of disulfides, such as thiol-disulfide interchange, the transition state is typically characterized by a trigonal bipyramidal geometry around the central sulfur atom being attacked. Computational modeling, often using QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can elucidate the energetic barriers of these transition states. nih.gov Such studies examine factors like solvent-assisted proton exchange and the role of chemically involved water molecules in stabilizing the transition state and lowering activation barriers. nih.gov

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the detailed step-by-step pathways of chemical reactions. For a molecule like this compound, these calculations can predict the most likely mechanisms for its reactions, such as the thiol-disulfide exchange, which is crucial to its biological and chemical activity.

The thiol-disulfide interchange reaction, a fundamental process for disulfides, typically proceeds through an associative (SN2-type) mechanism. This pathway involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. This attack leads to the formation of a trigonal bipyramidal transition state or a very short-lived intermediate. acs.org

In an associative (A) mechanism, the incoming nucleophile first forms a bond with the sulfur atom, creating a discrete intermediate, before the original S-S bond is fully cleaved. In an associative interchange (Ia) mechanism, the bond-making and bond-breaking processes are more concerted, occurring in a single step through a transition state without a detectable intermediate. For simple thiol-disulfide exchanges, the pathway is generally considered associative, where the rate of reaction is dependent on the concentrations of both the disulfide and the attacking nucleophile (thiolate).

Activation enthalpy (ΔH‡) is the energy barrier that must be overcome for a reaction to occur. Quantum chemical calculations can provide estimates of these barriers. For disulfide bonds, DFT studies have shown that the S-S bond dissociation energy is predominantly determined by the electronic effects of the substituents. researchgate.net Electron-withdrawing groups tend to weaken the S-S bond, while electron-donating groups can strengthen it.

Steric hindrance, the effect of the size of substituent groups on reactivity, can also influence activation energies. The impact of the n-butyl group on the reactivity of the disulfide bond can be assessed computationally. DFT-based potential energy surface (PES) scans can be performed by systematically rotating the butyl group to map the energy changes associated with steric interactions. osti.gov However, due to the relatively long S-S bond distance (around 2.05 Å), steric effects from substituents are often found to be less significant than electronic effects in determining the S-S bond strength and reactivity in many disulfides. researchgate.net The primary energetic barriers related to the n-butyl group itself are those for conformational rotation, which are quite low. nih.gov

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. For this compound, the electronic structure is a composite of the imidazole ring, the n-butyl chain, and the disulfide bridge.

DFT calculations on imidazole and its derivatives show that the imidazole ring is an aromatic system with significant electron delocalization. orientjchem.org The nitrogen atoms in the ring are key sites for electronic interactions, with distinct properties depending on whether they are pyrrole-type (bonded to a hydrogen or alkyl group) or pyridine-type (with a lone pair in the plane of the ring). Studies using X-ray emission spectroscopy combined with calculations on imidazole and imidazolium (B1220033) have allowed for the assignment of specific spectral features to the non-equivalent nitrogen and carbon atoms. rsc.org

The disulfide bond itself has a relatively low bond energy (around 60 kcal/mol), making it susceptible to cleavage. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to its reactivity. In many disulfides, the HOMO is associated with the lone pairs on the sulfur atoms, while the LUMO is often the σ* antibonding orbital of the S-S bond. Nucleophilic attack on the disulfide bond is facilitated by the accessibility of this low-lying LUMO. The electronic properties, and thus the reactivity, can be tuned by the substituents. A computational study on the closely related N-Butyl-1H-benzimidazole showed that the butyl substituent does not significantly affect the conjugation of the imidazole ring system, with UV-Vis absorption peaks being dominated by π→π* transitions within the aromatic fragment. mdpi.com

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the disulfide bond and the lone pair electrons of the sulfur and nitrogen atoms, which are the most electron-rich areas. The LUMO is likely distributed over the imidazole ring and the antibonding orbitals of the disulfide bridge. The interaction between these frontier orbitals governs the molecule's susceptibility to nucleophilic and electrophilic attack.

Table 1: FMO Energy Parameters for a Representative Imidazole-based Disulfide Compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

Note: Data is representative of similar structures calculated at the B3LYP/6-31+G(d,p) level of theory.

Natural Bond Orbital (NBO) Analysis for Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the charge distribution within a molecule by translating the complex, delocalized molecular orbitals into localized, Lewis-like structures (i.e., bonds and lone pairs). q-chem.commaterialsciencejournal.org This analysis is crucial for understanding intramolecular bonding, charge transfer interactions, and the stabilization of the molecule through hyperconjugation. materialsciencejournal.orgacadpubl.euaimspress.com

NBO analysis calculates the natural atomic charges on each atom, offering a more chemically intuitive representation of electron distribution than other methods. The analysis reveals donor-acceptor interactions by examining the delocalization of electron density from occupied Lewis-type NBOs (donor) to unoccupied non-Lewis-type NBOs (acceptor). materialsciencejournal.orgaimspress.com The stabilization energy, E(2), associated with these interactions quantifies their significance.

Table 2: Calculated Natural Atomic Charges for Key Atoms in this compound

| Atom | Natural Charge (e) |

|---|---|

| S1 (Disulfide) | -0.045 |

| S2 (Disulfide) | -0.042 |

| N1 (Imidazole) | -0.580 |

| N3 (Imidazole) | -0.450 |

| C2 (Imidazole) | +0.610 |

| C4 (Imidazole) | +0.150 |

Note: Charges are illustrative and based on typical values for similar heterocyclic disulfide compounds.

Molecular Electrostatic Potential Surface (MEPS) Mapping

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of the charge distribution. nih.gov

Different colors on the MEPS map indicate varying electrostatic potential values:

Red: Regions of most negative potential, rich in electrons, indicating sites for electrophilic attack (nucleophilic centers).

Blue: Regions of most positive potential, electron-deficient, indicating sites for nucleophilic attack (electrophilic centers).

Green: Regions of neutral or zero potential.

For this compound, the MEPS map would show the most negative potential (red) concentrated around the nitrogen atoms of the imidazole ring and the sulfur atoms of the disulfide bridge, due to their lone pairs of electrons. These areas are the primary nucleophilic sites. Conversely, the regions of highest positive potential (blue) would be located around the hydrogen atoms attached to the imidazole ring and the butyl group, identifying them as electrophilic sites. The area around the C2 carbon of the imidazole ring, situated between two nitrogen atoms, is also expected to be an electrophilic center. nih.gov

Molecular Dynamics Simulations and Noncovalent Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information on the influence of the environment, such as solvent effects, on the structure, dynamics, and reactivity of a molecule.

Influence of Solvent Effects on Structure-Reactivity

The choice of solvent can significantly alter the conformational preferences and reactivity of a solute molecule. MD simulations can model these interactions explicitly by including solvent molecules in the simulation box. The interactions between the solute and solvent, such as hydrogen bonding and dipole-dipole interactions, can stabilize certain molecular conformations, thereby influencing the accessibility of reactive sites.

For this compound, simulations in different solvents (e.g., polar protic, polar aprotic, and nonpolar) would reveal how the solvent modulates its three-dimensional structure. In a polar solvent like water, the polar imidazole ring and disulfide bridge would be stabilized by interactions with water molecules. mdpi.com This solvation could affect the rotational freedom around the C-S and S-S bonds, potentially exposing or shielding the reactive disulfide linkage and influencing its reaction rates.

Analysis of S···π-Aromatic Interactions

Noncovalent interactions play a crucial role in molecular recognition and the stabilization of molecular structures. The sulfur atom in a disulfide bond can act as a Lewis base (electron donor) and participate in various noncovalent interactions, including S···π interactions. These interactions occur between a sulfur atom and the electron cloud of an aromatic ring.

While this compound itself contains a π-system in the imidazole ring, the analysis of S···π interactions is particularly relevant for understanding how this molecule interacts with other aromatic systems, such as aromatic solvents or the active sites of enzymes. Computational analysis can identify and quantify these interactions based on geometric criteria, typically a distance of 4-6.5 Å between the sulfur atom and the centroid of the aromatic ring. nih.gov The presence of these interactions can significantly contribute to the binding affinity and orientation of the molecule within a larger system.

Structure Reactivity Relationships of N Butyl 2 Imidazolyl Disulfide and Analogues

Impact of Alkyl Chain Substituents on Reactivity Profiles

The chemical reactivity of n-butyl 2-imidazolyl disulfide and its analogs is significantly influenced by the nature of the alkyl chain substituent attached to the disulfide bond. This influence is primarily mediated through steric and electronic effects, which can alter reaction rates and mechanisms.

Steric Hindrance Effects on Reaction Kinetics

Steric hindrance, the spatial arrangement of atoms and groups at or near a reacting site, plays a critical role in the reaction kinetics of alkyl 2-imidazolyl disulfides. The size and branching of the alkyl chain can impede the approach of a nucleophile to the electrophilic sulfur atoms of the disulfide bond, thereby slowing down the reaction rate.

Research comparing this compound with its more sterically hindered isomer, 1-methylpropyl 2-imidazolyl disulfide, demonstrates this effect clearly. nih.gov The 1-methylpropyl group, with its branching at the carbon adjacent to the sulfur atom, presents a greater spatial barrier than the linear n-butyl chain. This increased steric bulk is directly correlated with a reduction in reactivity. For instance, the second-order rate constant for the reaction with reduced glutathione (B108866) (GSH), a biologically relevant thiol, is significantly lower for the sterically hindered analogue. nih.gov

A study on the inhibition of human thioredoxin reductase revealed that 1-methylpropyl 2-imidazolyl disulfide was not detectably metabolized by the enzyme, whereas this compound was. nih.gov This lack of metabolism was attributed to the more sterically hindered structure of the 1-methylpropyl analogue, preventing effective binding and reaction at the enzyme's active site. nih.gov

Table 1: Effect of Alkyl Chain Steric Hindrance on Reactivity with Glutathione (GSH)

| Compound | Alkyl Group | Second-Order Rate Constant (M⁻¹s⁻¹) | Relative Reactivity |

| This compound | n-Butyl | 931 | 1.00 |

| 1-Methylpropyl 2-imidazolyl disulfide | 1-Methylpropyl (sec-Butyl) | 91 | 0.10 |

| Data sourced from a study on the reactions of alkyl 2-imidazolyl disulfides with reduced GSH. nih.gov |

Electronic Modulation by Alkyl Groups

Alkyl groups can also modulate the reactivity of the disulfide bond through electronic effects, although these are generally more subtle than steric effects. Traditionally, alkyl groups have been considered to be inductively electron-releasing compared to hydrogen. However, more recent computational studies suggest that alkyl groups may actually exert a weak inductive electron-withdrawing (–I) effect. rsc.org

Role of the Imidazole (B134444) Heterocycle in Chemical Reactivity

The imidazole ring is a key structural feature that profoundly influences the chemical behavior of this compound. Its unique electronic properties and ability to coordinate with metals are central to its reactivity.

Influence on Nucleophilicity and Electrophilicity

The imidazole heterocycle is an electron-rich aromatic system containing two nitrogen atoms. nih.gov One nitrogen atom is 'pyrrole-like' and can donate its lone pair to the aromatic π-system, while the other is 'pyridine-like' with its lone pair in an sp² orbital in the plane of the ring, making it available for protonation or coordination. ksu.edu.sa This electronic configuration has several consequences for the reactivity of the attached disulfide bond.

The electron-rich nature of the imidazole ring influences the adjacent disulfide bridge, making the sulfur atoms more electrophilic and thus more susceptible to nucleophilic attack by thiols (thiol-disulfide exchange). This activation is a key feature of this class of compounds. While the imidazole ring itself can act as a nucleophile, its attachment to the disulfide group primarily serves to modulate the electrophilicity of the sulfur atoms. researchgate.netresearchgate.net Protonation or alkylation of the imidazole ring can further enhance the aromatic character of the ring, which in turn can modify the electronic pull on the disulfide bond and thus its reactivity. acs.org

Coordination Chemistry of Imidazole-Based Ligands

The imidazole moiety is a versatile ligand in coordination chemistry, readily forming complexes with a wide range of metal ions through its 'pyridine-like' nitrogen atom. researchgate.netrsc.org This coordinating ability is retained in molecules like this compound. Such compounds can act as ligands, binding to metal centers present in metalloenzymes or other biological systems. researchgate.netacs.org

The formation of a metal-imidazole complex can significantly alter the chemical reactivity of the disulfide bond. Coordination to a metal ion can change the electronic properties of the imidazole ring, which can be transmitted to the disulfide bridge, potentially enhancing its electrophilicity and susceptibility to cleavage. nih.gov For example, the coordination of bis(1-methylimidazole-2)disulfide to copper(I) ions has been studied, demonstrating the capacity of these molecules to engage in complex formation which can influence their redox behavior. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Disulfides

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable for predicting the activity of new compounds and for understanding the molecular properties that govern their function.

For disulfide compounds, including unsymmetrical aromatic and heterocyclic disulfides, QSAR studies have been successfully employed to model their inhibitory activities against various enzymes. nih.govnih.gov A typical QSAR study involves calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR), to build a predictive model. nih.gov

Key molecular descriptors found to be important for the activity of disulfide compounds include: nih.gov

Quantum Chemical Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), which relate to the molecule's ability to donate or accept electrons.

Topological Descriptors: These quantify aspects of molecular shape, size, and branching, such as the Balaban index (BI).

Physicochemical and Thermodynamic Parameters: These can include properties like lipophilicity (logP) and molar refractivity.

Geometric Descriptors: The bond length between the two sulfur atoms (S-S) and adjacent atoms can be critical for describing the reactivity of the disulfide bond. nih.gov

By applying QSAR methodologies to a series of alkyl 2-imidazolyl disulfide analogs, one could develop models to predict their biological activities, such as enzyme inhibition. nih.gov Such models would help in designing new, more potent compounds by optimizing the structural features, like alkyl chain length or substitution on the imidazole ring, that are identified as being critical for activity.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Disulfides

| Descriptor Type | Example Descriptor | Property Described | Potential Relevance to Disulfide Reactivity |

| Quantum Chemical | E-HOMO (Highest Occupied Molecular Orbital Energy) | Electron-donating ability | Relates to interactions with biological targets |

| Quantum Chemical | S-S Bond Length | Geometry of the disulfide bridge | Correlates with the stability and reactivity of the S-S bond |

| Topological | Balaban Index (BI) | Molecular size and branching | Relates to steric effects and receptor binding |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity/Hydrophilicity | Influences membrane permeability and transport to the target site |

| Based on descriptors identified in QSAR studies of unsymmetrical aromatic disulfides. nih.gov |

Molecular Docking Studies for Ligand-Target Interactions

Extensive literature searches did not yield specific molecular docking studies for this compound. While experimental data confirms its role as an inhibitor of the thioredoxin system, detailed computational analyses illustrating its binding pose, specific amino acid interactions, and binding energy calculations are not publicly available in the retrieved scientific literature.

Similarly, for its close analogue, 1-methylpropyl 2-imidazolyl disulfide (also known as PX-12), which also targets the thioredoxin system, specific molecular docking studies with detailed ligand-target interaction data were not found in the available search results. The primary mechanism of action for these compounds is reported as the thioalkylation of cysteine residues within thioredoxin and competitive inhibition of thioredoxin reductase, findings that are derived from biochemical and enzyme kinetic assays rather than computational docking simulations.

Due to the absence of specific molecular docking data for this compound and its direct analogues, a detailed discussion of its ligand-target interactions from a computational standpoint, including data tables of binding energies and interacting residues, cannot be provided at this time.

Advanced Applications and Derivatization Strategies in Organic Synthesis

n-Butyl 2-Imidazolyl Disulfide as a Reagent in Organic Transformations

The unique electronic and structural properties of the imidazolyl disulfide framework, particularly the reactivity of the sulfur-sulfur bond, make it a valuable reagent in various organic transformations. The imidazole (B134444) rings influence the reactivity of the disulfide linkage, enabling its participation in specific chemical reactions.

Utilization in Thiol-Disulfide Interchange for Chemical Biology

Thiol-disulfide interchange is a critical reaction in biological systems, governing protein folding, redox signaling, and maintaining cellular homeostasis. wisc.edunih.gov This process involves the reaction of a thiol with a disulfide bond, resulting in the formation of a new disulfide and a new thiol. harvard.edu The disulfide bond acts as a reversible switch, modulating the structure and function of biomolecules. nih.gov

Disulfides derived from 1-R-2-mercaptoimidazole, such as this compound, are analogues of ergothioneine (B1671048) disulfide. A key characteristic of these molecules is that their S-S bond is subject to facile cleavage, a property essential for participation in thiol-disulfide exchange pathways. nih.gov This reactivity is crucial for processes where disulfide bonds must be reversibly formed and broken. In cellular environments, enzymes like protein disulfide isomerases (PDI) catalyze these exchange reactions to ensure correct protein folding by shuffling disulfide bonds. ku.edu The dynamic nature of the imidazolyl disulfide bond makes it a suitable candidate for use in chemical biology tools designed to probe or mimic these natural redox processes.

Potential as a Sulfenylation Agent

A sulfenylation agent is a compound that can transfer a sulfenyl group (RS) to a nucleophile. The cleavage of the S-S bond in disulfides is a fundamental step in many organic reactions, including sulfenylation. While basic or acidic conditions, as well as photoirradiation, can promote the cleavage of disulfide bonds, transition metal catalysis offers a versatile alternative. mdpi.com Rhodium complexes, for example, can catalytically cleave the S-S bond of disulfides, enabling the transfer of the resulting organosulfur fragment to other substrates. mdpi.com

Given that the S-S bond in bis(1-R-imidazol-2-yl)disulfides is readily cleaved, this compound has potential as a sulfenylation agent. nih.gov This reactivity would allow for the introduction of the n-Butyl-2-imidazolylthio group onto various molecules, a transformation that could be valuable in the synthesis of complex organosulfur compounds. The imidazole moiety itself can influence the reaction's regioselectivity and reactivity, offering potential advantages over simpler alkyl or aryl disulfides.

Ligand Chemistry Utilizing Imidazolyl Disulfide Frameworks

The presence of two nitrogen donor atoms in the imidazole rings allows imidazolyl disulfides to function as effective ligands in coordination chemistry. rsc.org These frameworks can coordinate with a variety of metals, leading to complexes with interesting structural and reactive properties. nih.govmdpi.com

N,N-Donor Ligand Applications in Metal Complexation

Bis(1-R-imidazol-2-yl)disulfides, including the tert-butyl analogue, have been shown to serve as effective bidentate [N,N]-donor ligands for both main group and transition metals. nih.govnih.gov They react with metal halides to form four-coordinate compounds of the general type [κ²-(mimR)₂]MCl₂. This coordination mode involves the nitrogen atoms of the two imidazole rings binding to the metal center.

A range of metal complexes have been synthesized and characterized using this ligand framework. The choice of metal and substituent on the imidazole ring influences the final geometry and properties of the complex.

| Metal (M) | Ligand (R Group) | Complex Formula | Reference |

| Fe | tert-Butyl | [κ²-(mimBut)₂]FeCl₂ | nih.gov |

| Co | tert-Butyl | [κ²-(mimBut)₂]CoCl₂ | nih.gov |

| Ni | tert-Butyl | [κ²-(mimBut)₂]NiCl₂ | nih.gov |

| Zn | tert-Butyl | [κ²-(mimBut)₂]ZnCl₂ | nih.gov |

| Co | Phenyl | [κ²-(mimPh)₂]CoCl₂ | nih.gov |

| Cu | tert-Butyl | [κ²-(mimBut)₂]CuX (X=Cl, I) | nih.gov |

This table showcases examples of metal complexes formed with bis(1-R-imidazol-2-yl)disulfide ligands, demonstrating their versatility as N,N-donors.

The imidazole group is a versatile coordinating ligand, capable of acting as a pure sigma-donor through its imine nitrogen. wikipedia.org This allows for the formation of stable complexes with a variety of transition metals. The use of ditopic ligands featuring imidazole donors has also been exploited to create complex, stimuli-responsive supramolecular structures like heterobimetallic cages. nih.gov

S-S Bond Cleavage and Metathesis in Coordination Chemistry

A significant aspect of the coordination chemistry of imidazolyl disulfides is the reactivity of the S-S bond within the metal complex. While simple coordination to metals like Fe(II), Co(II), and Ni(II) typically leaves the disulfide bond intact, cleavage can be induced by using metal centers that can access higher oxidation states. nih.govnih.gov For example, the reaction of bis(1-tert-butyl-imidazol-2-yl)disulfide with a zerovalent nickel complex, Ni(PMe₃)₄, results in the cleavage of the S-S bond to yield a square-planar trans-Ni(PMe₃)₂(mimBut)₂ complex. nih.gov

Furthermore, even without redox changes at the metal center, S-S bond cleavage can occur through other mechanisms. When two different disulfide complexes, such as [κ²-(mimPh)₂]CoCl₂ and [κ²-(mimBut)₂]CoCl₂, are mixed, they form an equilibrium mixture containing the asymmetric disulfide complex [κ²-(mimPh)(mimBut)]CoCl₂. nih.govnyu.edu This indicates that a ligand metathesis, or exchange, reaction is possible. This disulfide metathesis has also been observed between disulfide and diselenide ligands. nih.govnyu.edu Such reactions are foundational to constitutional dynamic chemistry, where reversible bond formation allows for the generation of complex molecular libraries. rsc.org

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| [κ²-(mimPh)₂]CoCl₂ | [κ²-(mimBut)₂]CoCl₂ | [κ²-(mimPh)(mimBut)]CoCl₂ | Disulfide Metathesis | nih.govnyu.edu |

| [κ²-(mimBut)₂]CoCl₂ | [κ²-(seimMes)₂]CoCl₂ | [κ²-(mimBut)(seimMes)]CoCl₂ | Disulfide-Diselenide Metathesis | nih.gov |

| (mimBut)₂ | Ni(PMe₃)₄ | trans-Ni(PMe₃)₂(mimBut)₂ | S-S Bond Cleavage | nih.gov |

This table illustrates the reactivity of the S-S bond in imidazolyl disulfide ligands when coordinated to metal centers.

Derivatization Strategies for Analytical and Synthetic Enhancement

The chemical modification, or derivatization, of a target molecule is a common strategy to enhance its properties for specific applications, such as improving its detection in analytical methods or altering its reactivity for synthetic purposes. nih.gov For a compound like this compound, derivatization could target the imidazole ring or be incorporated during synthesis from a derivatized precursor.

General strategies for enhancing analytical detection often involve introducing specific functional groups:

Chromophores: Attaching a chromophoric unit, which absorbs ultraviolet (UV) or visible light, allows for sensitive detection using HPLC-UV methods.

Fluorophores: Introducing a fluorescent group enables highly sensitive detection by HPLC with fluorescence detection (FLD).

Mass Tags: Incorporating fragments that are easily ionizable and identifiable can improve performance in mass spectrometry (MS) analysis. nih.gov

While specific derivatization protocols for this compound are not widely documented, the principles can be applied. For instance, a precursor like 1-butylimidazole (B119223) could be functionalized with a chromophore before its conversion to the 2-mercaptoimidazole (B184291) and subsequent oxidation to the disulfide. This approach would yield a disulfide that is readily quantifiable by UV-Vis spectroscopy. Such modifications are crucial for tracking the compound in complex mixtures or for quantifying its consumption during a chemical reaction.

Introduction of Chromophores and Fluorophores

The covalent attachment of chromophores (light-absorbing molecules) and fluorophores (fluorescent molecules) to target biomolecules is a cornerstone of biochemical and cellular research. Activated disulfides serve as valuable reagents for this purpose, enabling the specific labeling of cysteine residues in proteins and thiol-modified oligonucleotides. The reaction proceeds via a thiol-disulfide exchange mechanism, where a nucleophilic thiol on the target molecule attacks the disulfide bond of the reagent.

While direct studies specifying this compound for this purpose are not prevalent, the principle is well-established with analogous compounds like pyridyl disulfides. In this reaction, the thiol group of a cysteine-containing peptide, for instance, would attack the disulfide bond of this compound. This results in the formation of a new, mixed disulfide (linking the n-butyl group to the peptide) and the release of 2-mercaptoimidazole.

To achieve labeling, the n-butyl group would be replaced with a chromophore or fluorophore. The general strategy involves synthesizing a disulfide where one sulfur atom is attached to the imidazole ring (the leaving group) and the other is attached to the desired label. This creates a thiol-reactive labeling agent. Upon reaction with a target thiol, a stable disulfide bond is formed, tethering the fluorescent probe to the molecule of interest. nih.gov This method offers a reversible labeling approach, as the newly formed disulfide bond can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). thermofisher.com

A variety of fluorophores can be incorporated using this strategy, each with distinct spectral properties suitable for different experimental setups.

Table 1: Examples of Thiol-Reactive Fluorophores and Their Spectroscopic Properties This table presents common fluorophores that are often conjugated to thiol-reactive moieties, such as maleimides or iodoacetamides, which function similarly to activated disulfides for labeling cysteine residues.

| Fluorophore | Reactive Group Example | Excitation Max (nm) | Emission Max (nm) | Key Feature |

|---|---|---|---|---|

| Fluorescein | Iodoacetamide, Maleimide | ~494 | ~518 | Bright green fluorescence, pH-sensitive. thermofisher.comscbt.com |

| Tetramethylrhodamine (TMR) | Maleimide | ~550 | ~575 | Bright orange fluorescence, photostable. scbt.com |

| BODIPY FL | Maleimide, Iodoacetamide | ~503 | ~512 | Bright green fluorescence, insensitive to pH. thermofisher.com |

| Cyanine3 (Cy3) | Maleimide | ~550 | ~570 | Bright orange fluorescence, commonly used in FRET. rsc.org |

| Cyanine5 (Cy5) | Maleimide | ~649 | ~670 | Far-red fluorescence, minimizes background autofluorescence. rsc.org |

Enhancing Mass Spectrometry Detectability

Mass spectrometry (MS) is a powerful analytical technique for identifying and characterizing molecules. However, the analysis of disulfide-containing compounds can be complex. Derivatization strategies are often employed to enhance their detectability and facilitate structural elucidation.

For a compound like this compound, derivatization could improve its ionization efficiency or control its fragmentation pattern during tandem mass spectrometry (MS/MS). While specific MS derivatization protocols for this exact compound are not widely documented, general principles for disulfide analysis can be applied.

One common approach for locating double bonds in fatty acids, which can be adapted conceptually, involves derivatization with dimethyl disulfide (DMDS). scispace.comresearchgate.net This process forms a dithioether adduct that, under electron ionization, fragments at the original double bond location, allowing for its precise identification. scispace.comresearchgate.net A similar strategy could be envisioned where a reagent specifically targets the disulfide bond in this compound to create an adduct with a predictable and informative fragmentation pattern.

Another strategy involves introducing a permanently charged group or a readily ionizable moiety to the molecule. For example, if the n-butyl group were replaced by a functional group containing a quaternary ammonium (B1175870) salt, the molecule would carry a fixed positive charge, enhancing its signal in positive-ion mode electrospray ionization (ESI) MS.

Furthermore, derivatization can aid in the identification of disulfide-linked peptides in proteomics. Introducing a tag with a unique isotopic signature can help distinguish derivatized peptides from the complex background of a biological sample. While the imidazole moiety itself can coordinate with metals, more specific derivatization would likely be required for robust MS enhancement.

Integration into Dynamic Covalent Polymeric Systems

The reversible nature of the disulfide bond makes it a key functional group in the field of dynamic covalent chemistry. Polymers that incorporate disulfide linkages can exhibit remarkable properties, such as self-healing, adaptability, and reprocessability, positioning them as "smart" materials.

Disulfide Exchange in Polymer Design

Dynamic covalent polymers, or covalent adaptable networks (CANs), are cross-linked polymer networks that can change their topology through reversible bond exchange reactions under specific stimuli. mdpi.comnorthwestern.edursc.orgrsc.org Disulfide exchange is one of the most widely used dynamic reactions for creating these materials. nih.gov The exchange can occur via two primary mechanisms: thiol-disulfide exchange or disulfide-disulfide exchange (metathesis). mdpi.com

Thiol-Disulfide Exchange : This reaction involves the nucleophilic attack of a thiolate anion on a disulfide bond. nih.gov This breaks the original disulfide and forms a new one, releasing a different thiolate. This process is typically catalyzed by bases (which promote thiolate formation) or nucleophiles and allows the network to rearrange. nih.govmdpi.com

Disulfide-Disulfide Exchange : This involves the direct swapping of sulfur atoms between two disulfide bonds. This process can be initiated by heat, light (UV), or a catalyst, allowing cross-links to shuffle without a net change in their number.

Incorporating moieties similar to this compound into a polymer backbone or as cross-linkers allows for the creation of such dynamic networks. For example, a di-functional monomer containing a central disulfide bond can be copolymerized with other monomers to form a linear polymer. These chains can then be cross-linked. When damage occurs, the application of a stimulus (like heat or light) can initiate disulfide exchange reactions across the damaged interface, enabling the polymer network to reform and "heal" the material. mdpi.comnih.gov The introduction of disulfide bonds has been shown to significantly lower the activation energy required for network rearrangement, promoting efficient self-healing at lower temperatures. nih.gov

Table 2: Examples of Polymer Systems Utilizing Dynamic Disulfide Bonds

| Polymer System | Disulfide Source/Monomer | Stimulus | Dynamic Property | Research Finding |

|---|---|---|---|---|

| Epoxy-thiol network | Disulfide-containing epoxy resin | Heat (>100 °C) | Reprocessability, Self-healing | Material flows at elevated temperatures, indicating disconnection and reformation of disulfide linkages. nih.gov |

| Poly(hexyl methacrylate) CANs | bis(2,2,6,6-tetramethylpiperidin-1-yl) disulfide (BiTEMPS) methacrylate | Heat | Reprocessability, Creep resistance | Networks exhibit excellent resistance to creep at elevated temperatures (up to 90 °C), comparable to static thermosets. northwestern.edursc.org |

| Polydimethylsiloxane (PDMS) | Side-chain 1,2-dithiolanes (from thioctic acid) | UV light (365 nm), Thiolate | Photo-crosslinking, Reversible decrosslinking | The disulfide rings act as both photo-absorbers and dynamic crosslinkers, enabling initiator-free crosslinking and chemical decrosslinking. rsc.org |

| Vinylogous Urethane Network | Acetoacetate monomer with disulfide | Heat (100 °C) | Self-healing | Introduction of disulfide bonds reduced the activation energy for exchange from 94 kJ/mol to 51 kJ/mol, achieving 87% healing efficiency. mdpi.comnih.gov |

Mechanochemical Activation of Disulfide Moieties

Mechanochemistry explores how mechanical force can be used to induce chemical transformations. The disulfide bond is a well-known "mechanophore"—a functional group that can be selectively cleaved by mechanical stress. When a polymer chain containing a disulfide bond is subjected to a force, such as from ultrasound-induced cavitation in solution, the mechanical energy becomes concentrated on the bond, leading to its homolytic scission. rug.nlacs.orgrsc.org

This cleavage produces two thiyl radicals. These reactive intermediates can then participate in a variety of subsequent reactions, such as initiating polymerization or triggering the release of a covalently attached molecule. This principle has been harnessed to create mechanoresponsive materials for applications like targeted drug delivery and stress sensing. rug.nlacs.orgresearchgate.net